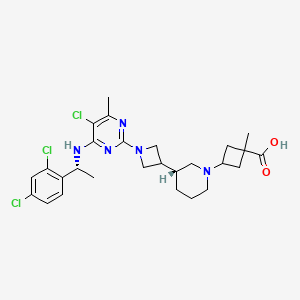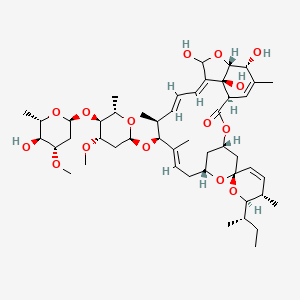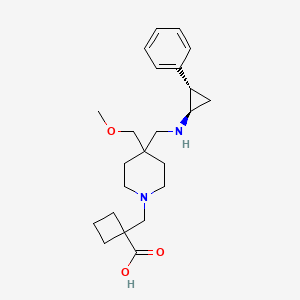
12XU6D9Flm
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
INCB-059872 is a potent, selective, and orally bioavailable inhibitor of lysine specific demethylase 1 (LSD1). This compound has shown promise in preclinical studies for its potential therapeutic applications in various cancers, including acute myeloid leukemia (AML) and prostate cancer .
Preparation Methods
The synthetic routes and reaction conditions for INCB-059872 involve the use of cyclopropylamine derivatives. The preparation methods typically include the formation of covalent flavin adenine dinucleotide (FAD)-adducts, which are crucial for its inhibitory activity . Industrial production methods are designed to ensure the compound’s purity and efficacy, often involving multiple steps of synthesis and purification.
Chemical Reactions Analysis
INCB-059872 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
INCB-059872 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of LSD1 in various biochemical pathways.
Biology: It helps in understanding the epigenetic regulation of gene expression and the role of LSD1 in stem cell pluripotency and differentiation.
Medicine: INCB-059872 is being investigated for its therapeutic potential in treating cancers such as AML, prostate cancer, and Ewing sarcoma
Industry: The compound is used in the development of new therapeutic strategies and drug formulations.
Mechanism of Action
INCB-059872 exerts its effects by inhibiting LSD1, an enzyme that demethylates lysine residues on histone proteins. This inhibition leads to changes in gene expression, promoting cell differentiation and apoptosis in cancer cells. The molecular targets and pathways involved include the apoptotic machinery and various transcriptional regulators .
Comparison with Similar Compounds
INCB-059872 is unique in its high selectivity and potency as an LSD1 inhibitor. Similar compounds include:
GSK2879552: Another LSD1 inhibitor with similar therapeutic applications.
ORY-1001: A selective LSD1 inhibitor used in clinical trials for AML.
SP-2577: An LSD1 inhibitor being investigated for its potential in treating various cancers
INCB-059872 stands out due to its oral bioavailability and effectiveness in overcoming resistance to other treatments, such as venetoclax .
Properties
CAS No. |
1802909-49-4 |
|---|---|
Molecular Formula |
C23H34N2O3 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C23H34N2O3/c1-28-17-22(15-24-20-14-19(20)18-6-3-2-4-7-18)10-12-25(13-11-22)16-23(21(26)27)8-5-9-23/h2-4,6-7,19-20,24H,5,8-17H2,1H3,(H,26,27)/t19-,20+/m0/s1 |
InChI Key |
WBPWDDPSYSUQJA-VQTJNVASSA-N |
Isomeric SMILES |
COCC1(CCN(CC1)CC2(CCC2)C(=O)O)CN[C@@H]3C[C@H]3C4=CC=CC=C4 |
Canonical SMILES |
COCC1(CCN(CC1)CC2(CCC2)C(=O)O)CNC3CC3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


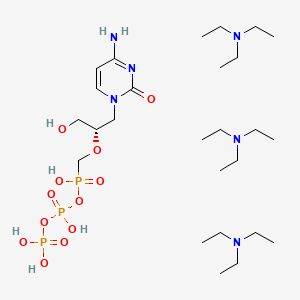
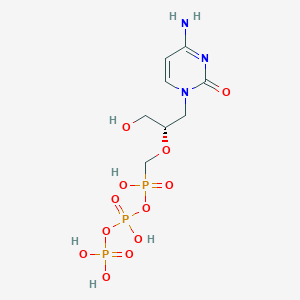
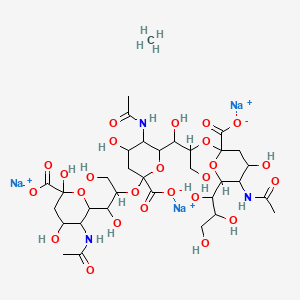
![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)

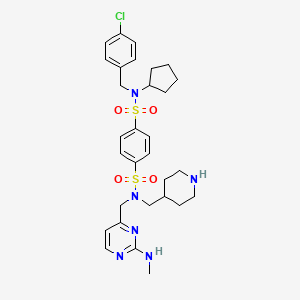
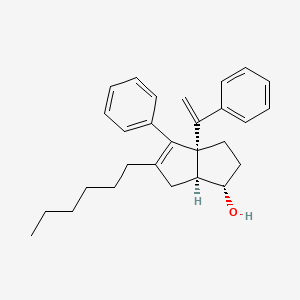
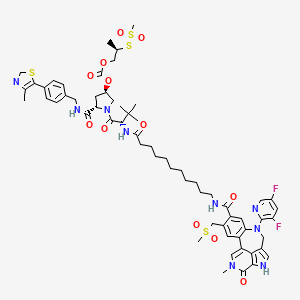
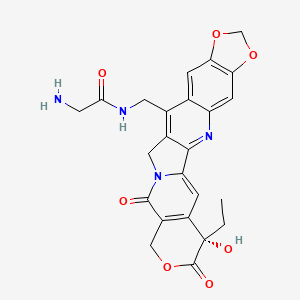
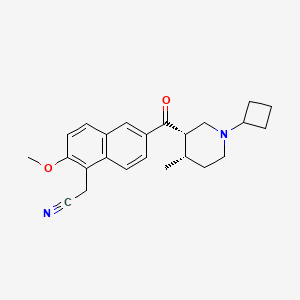

![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate](/img/structure/B10855424.png)
